- Asymmetric assembly of aldose carbohydrates from formaldehyde and glycolaldehyde by tandem biocatalytic aldol reactionsNature Chemistry, 2015, 7(9), 724-729,
Cas no 95-43-2 (D-Threose (~0.4 M aqueous solution))
95-43-2 structure
D-Threose (~0.4 M aqueous solution) Properties
Names and Identifiers
-
- (2S,3R)-2,3,4-Trihydroxybutanal
- D-(-)-Threose
- D-Threose
- Butanal,2,3,4-trihydroxy-, (2S,3R)-
- D -(-)-THREOSE SYRUP
- D-(?)-Threose
- (2S,3R)-2,3,4-Trihydroxybutanal (ACI)
- Butanal, 2,3,4-trihydroxy-, [S-(R*,S*)]- (ZCI)
- Threose, D- (8CI)
- D
- (2S,3R)-2,3,4-Trihydroxy-butanal; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal; D-(-)-Threose;
- DTXSID101017421
- NS00078950
- T3649
- UNII-B74AT64234
- YTBSYETUWUMLBZ-QWWZWVQMSA-N
- 4EHO9A06LX
- D-THREOSE [MI]
- Q423233
- Butanal, 2,3,4-trihydroxy-, (2R,3S)-rel-
- Threose, DL-
- B74AT64234
- AKOS015905458
- Butanal, 2,3,4-trihydroxy-, (2S,3R)-
- 95-43-2
- D-Threo-tetrose
- DL-Threose
- (2S,3R)-2,3,4-trihydroxybutanal
- J-200001
- 29884-64-8
- 9B9D25D1-BACD-403A-8BFD-5F1BEFD8B9B3
- BS-33313
- GEO-04658
- CHEBI:28587
- Threose, (+/-)-
- EINECS 202-418-0
- SCHEMBL23308
- D-Threose (~0.4 M aqueous solution)
- NS00078801
- (+/-)-Threose
- Threose, D-
- Threose
- UNII-4EHO9A06LX
- +Expand
-
- MFCD00043042
- YTBSYETUWUMLBZ-QWWZWVQMSA-N
- 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
- [C@@H](O)(CO)[C@H](O)C=O
Computed Properties
- 120.042
- 3
- 4
- 3
- 120.042
- 8
- 84.1
- 0
- 2
- 1
- 0
- 0
- 1
- -1.9
- 0
- 69.9
Experimental Properties
- -1.94320
- 69.92000
- 9381
- 1.4502 (estimate)
- 144.07°C (rough estimate)
- 130 ºC
- 156.2°C
- Deliquescent crystal, sweet in taste
- Soluble in water, slightly soluble in alcohol, insoluble in ether and petroleum ether
- D20 -12.3° (20 min, c = 4)
- 1.0500 (rough estimate)
D-Threose (~0.4 M aqueous solution) Price
D-Threose (~0.4 M aqueous solution) Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Hydrochloric acid Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.7, rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Reference
- Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate AldolaseAngewandte Chemie, 2009, 48(30), 5521-5525,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: D-threo-Hexos-5-ulose, 2,6-dideoxy-, 1-(dimethyl acetal) Solvents: Water ; overnight, rt
Reference
- Efficient immobilization of fructose-6-phosphate aldolase in layered double hydroxide: improved stereoselective synthesis of sugar analoguesNew Journal of Chemistry, 2011, 35(4), 776-779,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Fructose-6-phosphate aldolase
Reference
- Engineering the Donor Selectivity of D-Fructose-6-Phosphate Aldolase for Biocatalytic Asymmetric Cross-Aldol Additions of GlycolaldehydeChemistry - A European Journal, 2014, 20(39), 12572-12583,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7, rt
Reference
- Biocatalytic construction of quaternary centers by aldol addition of 3,3-disubstituted 2-oxoacid derivatives to aldehydesJournal of the American Chemical Society, 2020, 142(46), 19754-19762,
Synthetic Circuit 7
Reaction Conditions
Reference
- Silver(I) carbonate on celitee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ; 24 h, pH 7.5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6, rt
Reference
- Efficient biocatalytic processes for highly valuable terminally phosphorylated C5 to C9 D-ketosesGreen Chemistry, 2014, 16(3), 1109-1113,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Acetic acid , Oxalic acid , Lead tetraacetate
Reference
- Applications of an asymmetric [2 + 2]-photocycloaddition. Total synthesis of (-)-echinosporin. Construction of an advanced 11-deoxyprostaglandin intermediateJournal of the American Chemical Society, 1992, 114(7), 2567-76,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Perchloric acid Solvents: Tetrahydrofuran , Water
Reference
- Reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl ethylthiomethyl sulfoxideAnales de Quimica, 1986, 82(2), 140-3,
Synthetic Circuit 12
Reaction Conditions
Reference
- Method for preparation of aldotetroses by photocatalytic reaction of aldonic acid salts or aldonic acid δ-lactones, Japan, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- D-fructose-6-phosphate aldolase in organic synthesis: Cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compoundsChemistry - A European Journal, 2009, 15(15), 3808-3816,
Synthetic Circuit 14
Reaction Conditions
Reference
- Process for the production of an aldose derivative, European Patent Organization, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Oxidative decarboxylation of aldonolactones by cerium(IV) sulfate in aqueous sulfuric acid. Part II. Mechanism and kinetics; synthesis of D-lyxose, D-erythrose and D-threoseAnales de la Asociacion Quimica Argentina, 1978, 66(1), 57-63,
Synthetic Circuit 16
Reaction Conditions
Reference
- Use of a Grignard reagent to lengthen a triose carbon chainCanadian Journal of Chemistry, 1967, 45(23), 2921-5,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Ammonium tungsten oxide Solvents: Water ; 30 s, 190 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Reference
- Efficient Production of Biomass-Derived C4 Chiral Synthons in Aqueous SolutionChemCatChem, 2017, 9(22), 4179-4184,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Ammonium molybdenum oxide Solvents: Water
Reference
- Reactions of saccharides catalyzed by molybdate ions. XLVII. Effect of molybdate ions on transformation of lower aldosesChemical Papers, 1992, 46(4), 257-60,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: 2882064-88-0 (Zn-complexes) ; 2 h, rt
Reference
- Mechano-catalysis boosts glycolaldehyde conversion to tetroses over a new Zn-COF catalystNew Journal of Chemistry, 2023, 47(2), 558-562,
Synthetic Circuit 21
Reaction Conditions
1.1 Solvents: Water ; 48 h, rt
Reference
- Catalytic Gels for a Prebiotically Relevant Asymmetric Aldol Reaction in Water: From Organocatalyst Design to Hydrogel Discovery and Back AgainJournal of the American Chemical Society, 2020, 142(9), 4379-4389,
D-Threose (~0.4 M aqueous solution) Raw materials
- (2R,3R)-4-(Formyloxy)-2,3-dihydroxybutanal
- α-[(Ethylsulfinyl)(ethylthio)methyl]-2,2-dimethyl-1,3-dioxolane-4-methanol
- Acetaldehyde, hydroxy-(9CI)
- Glycoaldehyde Dimer
- D-Threitol
- D-Erythrulose (~0.3 M in Water, ~90%)
- alpha-D-Pyranose-form-Talose,
- D-Erythrose
- Dihydroxyacetone
D-Threose (~0.4 M aqueous solution) Preparation Products
D-Threose (~0.4 M aqueous solution) Suppliers
Shanghai HuicH Biotech Co., Ltd
Audited Supplier
(CAS:95-43-2)
WEN JUN
18018625233
wen.jun@e-biochem.com
Anpel
Audited Supplier
(CAS:95-43-2)
AN PU SHI YAN
15618996369
shanpel@anpel.com.cn
D-Threose (~0.4 M aqueous solution) Related Literature
-
Tiina Sarnet,Timo Hatanpää,Mikko Laitinen,Timo Sajavaara,Kenichiro Mizohata,Mikko Ritala,Markku Leskelä J. Mater. Chem. C, 2016,4, 449-454
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Chenxing Fu,Jie Zhan,Junqi Huai,Shaodan Ma,Minghui Li,Guoqin Chen,Minsheng Chen,Yanbin Cai,Caiwen Ou Nanoscale, 2021,13, 13558-13558
-
Xinlei Lian,Jiayong Zhong,Tong Wang,Gong Zhang Mol. BioSyst., 2015,11, 370-378
-
Jhansi Rani Morla,Dastagiri Reddy Nareddula RSC Adv., 2022,12, 6762-6771
-
Yin Zhang,Xiang Lian,Wei Si,Jingjie Sha,Yunfei Chen Mater. Chem. Front., 2023,7, 4564-4572
-
7. Back cover
-
József M. Tukacs,Dávid Király,Andrea Strádi,Gyula Novodarszki,Zsuzsanna Eke,Gábor Dibó,Tamás Kégl,László T. Mika Green Chem., 2012,14, 2057-2065
-
Min Ju Cho,Jong-Soo Ahn,Young-Un Kim,Hyun Ah Um,Paras N. Prasad,Geon Joon Lee,Dong Hoon Choi RSC Adv., 2016,6, 23879-23886
-
Tatiana Da Ros,Jean-François Nierengarten J. Mater. Chem. B, 2017,5, 6425-6427
95-43-2 (D-Threose (~0.4 M aqueous solution)) Related Products
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- 24259-59-4((2S,3S,4S)-2,3,4,5-Tetrahydroxypentanal)
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- 50-99-7((2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal)
- 147-81-9(L-(+)-Arabinose)
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95-43-2)D-Threose (~0.4 M aqueous solution)
99%
1g
336.0